molecular formula C20H17ClN2O3 B2543187 1-(4-chlorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892424-03-2

1-(4-chlorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2543187
CAS No.: 892424-03-2
M. Wt: 368.82
InChI Key: AISUAUSSKCBCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique benzofuro[3,2-d]pyrimidine core structure

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzofuran core, followed by the introduction of the pyrimidine ring through cyclization reactions. The chlorobenzyl and isopropyl groups are then introduced via substitution reactions under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: The formation of the benzofuro[3,2-d]pyrimidine core involves cyclization reactions under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other benzofuro[3,2-d]pyrimidine derivatives. Similar compounds include:

These compounds share structural similarities but differ in their substituent groups, which can significantly impact their chemical properties and biological activities

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-12(2)23-19(24)18-17(15-5-3-4-6-16(15)26-18)22(20(23)25)11-13-7-9-14(21)10-8-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISUAUSSKCBCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.